Perfluorononylethyl Stearyl Dimethicone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl-[methyl-(methyl-octadecyl-trimethylsilyloxysilyl)oxy-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-nonadecafluoroundecyl)silyl]oxy-trimethylsilyloxysilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H71F19O4Si5/c1-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-29-66(10,60-64(5,6)7)62-67(11,61-65(8,9)59-63(2,3)4)30-28-31(40,41)32(42,43)33(44,45)34(46,47)35(48,49)36(50,51)37(52,53)38(54,55)39(56,57)58/h12-30H2,1-11H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIHVBPAKBKVKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(CCC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O[Si](C)(C)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H71F19O4Si5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1105.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Perfluorononylethyl Stearyl Dimethicone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway and reaction conditions for Perfluorononylethyl Stearyl Dimethicone, a specialized fluorosilicone polymer. Drawing from established principles of hydrosilylation chemistry, this document outlines the core synthetic strategy, proposes a representative experimental protocol, and discusses the key reaction parameters.

Introduction

This compound is a complex copolymer valued for its unique properties, including film-forming capabilities and hydrophobicity, making it a person of interest in various industrial and cosmetic applications. Its structure combines perfluorononyl, stearyl, and dimethylsiloxane units, conferring a distinctive combination of stability, lubricity, and surface activity. The synthesis of this polymer is primarily achieved through a platinum-catalyzed hydrosilylation reaction, a versatile and efficient method for forming carbon-silicon bonds.

Synthesis Pathway

The fundamental approach to synthesizing this compound involves the addition of a hydride-containing polysiloxane to a fluoroalkene. This reaction, known as hydrosilylation, is catalyzed by a platinum complex, typically Karstedt's catalyst.

The key reactants are:

-

Perfluoroalkylethylene: Specifically, 1H,1H,2H-perfluoro-1-undecene, which provides the perfluorononyl ethyl side chains.

-

Hydride- and Stearyl-Functionalized Polysiloxane: A copolymer of poly(methylhydrosiloxane-co-stearylmethylsiloxane-co-dimethylsiloxane). The Si-H groups on this polymer are the reactive sites for the hydrosilylation reaction.

The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the Si-H bonds, which would lead to undesirable side reactions.

Proposed Experimental Protocol

Materials:

-

Poly(methylhydrosiloxane-co-dimethylsiloxane-co-stearylmethylsiloxane)

-

1H,1H,2H-perfluoro-1-undecene

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene, ~2% Pt)

-

Anhydrous toluene (B28343) (or other suitable inert solvent)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Reactor Setup: A multi-necked, round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a thermometer, and an inert gas inlet. The entire apparatus is thoroughly dried and purged with inert gas.

-

Reactant Charging: The poly(methylhydrosiloxane-co-dimethylsiloxane-co-stearylmethylsiloxane) is dissolved in anhydrous toluene inside the flask.

-

Catalyst Addition: A catalytic amount of Karstedt's catalyst is added to the stirred solution.

-

Addition of Fluoroalkene: 1H,1H,2H-perfluoro-1-undecene is added dropwise to the reaction mixture at a controlled rate to manage any exotherm.

-

Reaction: The mixture is heated to the desired reaction temperature and maintained for several hours with continuous stirring under an inert atmosphere. The progress of the reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band (around 2160 cm⁻¹).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting polymer may be further purified by methods such as precipitation in a non-solvent (e.g., methanol) to remove unreacted starting materials and catalyst residues, followed by drying in a vacuum oven.

Reaction Conditions

The efficiency and outcome of the synthesis are highly dependent on the reaction conditions. The following table summarizes key parameters based on general knowledge of similar hydrosilylation reactions.

| Parameter | Recommended Range | Notes |

| Reactant Molar Ratio | 1.0 : 1.0 to 1.0 : 1.2 (Si-H : Fluoroalkene) | A slight excess of the fluoroalkene may be used to ensure complete consumption of the Si-H groups. |

| Catalyst Loading | 5 - 20 ppm of Platinum | Higher catalyst loading can increase the reaction rate but may also lead to side reactions and discoloration. |

| Solvent | Toluene, Xylene, or other anhydrous, non-protic solvents | The choice of solvent can influence reaction kinetics and solubility of the reactants and product. |

| Reaction Temperature | 80 - 120 °C | Higher temperatures generally lead to faster reaction rates, but can also promote side reactions. |

| Reaction Time | 4 - 24 hours | The reaction time is dependent on the temperature, catalyst loading, and reactivity of the substrates. |

| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent moisture from interfering with the reaction. |

Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the disappearance of the Si-H bond and the presence of characteristic C-F and Si-O-Si bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR can be used to elucidate the detailed structure of the polymer and confirm the successful incorporation of the perfluoroalkylethyl and stearyl groups.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the final polymer.

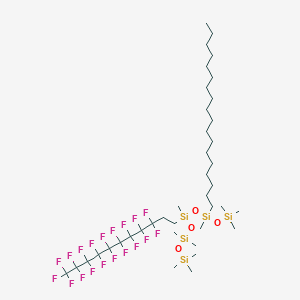

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via platinum-catalyzed hydrosilylation is a robust and adaptable method. By carefully controlling the reaction conditions, including stoichiometry, catalyst concentration, temperature, and atmosphere, it is possible to produce this complex fluorosilicone polymer with desired properties. The provided protocol and reaction parameters serve as a comprehensive guide for researchers and professionals in the field. Further optimization may be required based on the specific characteristics of the starting materials and the desired final product specifications.

A Technical Guide to Perfluorononylethyl Stearyl Dimethicone: Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Perfluorononylethyl Stearyl Dimethicone, a complex silicone polymer with applications in various industries, including cosmetics and advanced materials. This document details its chemical structure, molecular weight, physicochemical properties, and outlines representative experimental protocols for its characterization.

Chemical Structure and Molecular Properties

This compound is a hybrid copolymer that integrates a perfluorinated alkyl chain, a long-chain stearyl group, and a polysiloxane backbone. This unique combination of moieties imparts desirable properties such as high thermal stability, hydrophobicity, and film-forming capabilities.

The precise structure can be described by its IUPAC name: dimethyl-[methyl-(methyl-octadecyl-trimethylsilyloxysilyl)oxy-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-nonadecafluoroundecyl)silyl]oxy-trimethylsilyloxysilane.[1]

Table 1: Molecular and Chemical Identifiers

| Property | Value | Source |

| Molecular Formula | C₃₉H₇₁F₁₉O₄Si₅ | PubChem[1] |

| Molecular Weight | 1105.4 g/mol | PubChem[1] |

| CAS Number | 882878-48-0 | PubChem[1] |

| Synonyms | Siloxanes and silicones, di-Me, Me perfluorononylethyl, Me stearyl | Surfactant Encyclopedia[2] |

Physicochemical Properties

The physical and chemical characteristics of this compound are a direct result of its hybrid chemical structure. The perfluoroalkyl groups contribute to its oleophobicity and low surface energy, while the stearyl group enhances its affinity for organic phases and substrates. The dimethicone backbone provides flexibility and a silken texture in formulations.

Table 2: Physicochemical Data

| Property | Value/Description | Source |

| Appearance | Liquid or solid at room temperature. | Benchchem[3], Surfactant Encyclopedia[2] |

| Solubility | Insoluble in water. | Benchchem[3], Surfactant Encyclopedia[2] |

| Stability | Stable under normal conditions. | Surfactant Encyclopedia[2] |

| Key Characteristics | Excellent film-forming, adsorbing, dispersing, and lubricating abilities. | Surfactant Encyclopedia[2] |

| Purity (Actives) | Typically ≥ 90.0% | Surfactant Encyclopedia[2] |

Synthesis and Characterization Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The general workflow involves the synthesis of precursors followed by a hydrosilylation reaction to form the final polymer. Subsequent characterization is crucial to confirm the structure and purity of the product.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are often proprietary. However, based on established methods for analyzing fluorosilicone polymers, representative protocols are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed chemical structure of this compound.

-

Objective: To confirm the presence and ratio of the perfluorononylethyl, stearyl, and dimethylsiloxane moieties.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃).

-

Experimental Procedure:

-

Acquire ¹H NMR spectra to identify and integrate signals corresponding to the stearyl chain protons and the methyl groups of the silicone backbone.

-

Acquire ¹³C NMR spectra to identify the carbon environments in the different structural units.

-

Acquire ¹⁹F NMR spectra to characterize the perfluorononylethyl group.[4]

-

If available, acquire ²⁹Si NMR spectra to analyze the different siloxane environments.[5]

-

-

Data Analysis: Chemical shifts, signal integrations, and coupling patterns are analyzed to confirm the expected chemical structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the polymer.

-

Objective: To confirm the presence of key chemical bonds such as Si-O-Si, C-F, and C-H.

-

Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the liquid or solid sample is placed directly on the ATR crystal.

-

Experimental Procedure:

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule. For example, strong absorbances around 1260 cm⁻¹ (Si-CH₃) and 1000-1100 cm⁻¹ (Si-O-Si) are characteristic of the polysiloxane backbone.[7][9]

Gel Permeation Chromatography (GPC)

GPC is employed to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.[10][11]

-

Objective: To measure the number average molecular weight (Mn), weight average molecular weight (Mw), and the PDI (Mw/Mn).

-

Instrumentation: GPC system equipped with a pump, injector, a set of GPC columns (e.g., mixed-bed columns suitable for polymers), and a detector (e.g., refractive index (RI) or evaporative light scattering detector (ELSD)).

-

Sample Preparation:

-

Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran (B95107) (THF) or toluene) to a concentration of approximately 1-3 mg/mL.[10]

-

Filter the solution through a 0.2 or 0.45 µm syringe filter before injection.

-

-

Experimental Procedure:

-

Equilibrate the GPC system with the chosen mobile phase at a constant flow rate (e.g., 1.0 mL/min).

-

Inject a known volume of the sample solution (e.g., 100 µL).

-

Record the chromatogram until the polymer has fully eluted.

-

For accurate molecular weight determination, the system should be calibrated with narrow molecular weight standards (e.g., polystyrene).

-

-

Data Analysis: The elution profile is used to calculate the molecular weight averages and the PDI by comparing the retention times of the sample with those of the calibration standards. For polysiloxanes, which may be isorefractive with THF, an ELSD or changing the solvent to toluene (B28343) for RI detection can be advantageous.[12]

Biological and Toxicological Considerations

This compound is a member of the per- and polyfluoroalkyl substances (PFAS) class of chemicals.[13] While many silicones are considered to have low toxicity, the presence of the perfluorinated moiety raises considerations regarding environmental persistence and potential for bioaccumulation. Some studies have suggested that certain PFAS compounds may have the potential for endocrine disruption.[6] Therefore, a thorough toxicological assessment is warranted for any specific application, particularly in drug development and personal care products.

References

- 1. This compound | C39H71F19O4Si5 | CID 121235922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Surfactant - 表面活性剂百科 [surfactant.top]

- 3. This compound | 882878-48-0 | Benchchem [benchchem.com]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (29)Si NMR in LC-NMR analysis of silicones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimization and Characterization of the F-LSR Manufacturing Process Using Quaternary Ammonium Silanolate as an Initiator for Synthesizing Fluorosilicone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Improvement of Heat Resistance of Fluorosilicone Rubber Employing Vinyl-Functionalized POSS as a Chemical Crosslinking Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. img.trademed.com [img.trademed.com]

- 10. Now you see me and now you don’t: GPC analysis of polysiloxanes | Malvern Panalytical [malvernpanalytical.com]

- 11. azom.com [azom.com]

- 12. agilent.com [agilent.com]

- 13. ewg.org [ewg.org]

An In-depth Technical Guide to Perfluorononylethyl Stearyl Dimethicone: Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorononylethyl Stearyl Dimethicone, a member of the fluorosilicone polymer family, is a specialized ingredient utilized in various industrial and cosmetic applications. Its unique hybrid structure, which combines a perfluoronylethyl group, a long-chain stearyl (C18) group, and a dimethicone backbone, imparts a distinct set of properties including significant hydrophobicity, thermal stability, and the ability to form a durable, breathable film.[1] This technical guide provides a comprehensive overview of the known physicochemical properties and solubility characteristics of this compound, intended to support research, development, and formulation activities. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes established experimental protocols for the characterization of similar silicone polymers.

Physicochemical Properties

This compound is typically a liquid or waxy solid at ambient temperature.[1][2] Its physical state is dependent on the specific molecular weight distribution and degree of polymerization. The combination of the highly lipophobic and hydrophobic perfluoroalkyl chain with the more lipophilic stearyl and flexible siloxane components results in a material with a very low surface tension, contributing to its excellent spreading characteristics.[3]

Quantitative Data Summary

| Property | Value (this compound) | Reference Value (Perfluorononylethyl Stearyl Diphenyl Dimethicone) |

| INCI Name | This compound | Perfluorononylethyl Stearyl Diphenyl Dimethicone |

| CAS Number | 882878-48-0[1][4] | Not specified |

| Molecular Formula | C39H71F19O4Si5[4] | Not specified |

| Molecular Weight | 1105.4 g/mol [1][4] | Not specified |

| Appearance | Liquid or solid at room temperature[1][2] | Translucent wax/paste[1] |

| Density | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Melting Point | Data not available | 25-35 °C |

| Refractive Index | Data not available | Data not available |

| Viscosity | Data not available | 200–1000 cPs at 25°C[1] |

Solubility Profile

This compound is characterized by its insolubility in water and polar solvents.[1][2][3] Its solubility is generally limited to non-polar organic solvents and other silicones. To incorporate it into aqueous-based formulations, co-solvents such as cyclomethicones or isostearyl alcohol may be necessary to improve its dispersibility.[1]

Solubility Data Summary

| Solvent | Solubility |

| Water | Insoluble[1][2][3] |

| Isopropyl Alcohol | Insoluble |

| Dimethicone Fluid | Soluble |

| Cyclomethicone | Soluble |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not published. However, standard methodologies for the characterization of silicone polymers can be applied.

Determination of Density

The density of a high-viscosity or waxy solid polymer like this compound can be determined using the immersion method as described in ASTM D792.

-

Sample Preparation: A sample of the material is prepared, ensuring it is free of voids. If the material is in a liquid state, it can be carefully poured to avoid bubble entrapment.

-

Initial Weighing: The dry sample is weighed in the air.

-

Immersion and Weighing: The sample is then submerged in a liquid of known density (e.g., distilled water with a non-ionic surfactant to prevent air bubbles from adhering to the surface) and weighed again.

-

Calculation: The density is calculated based on the difference between the weight in air and the weight in the liquid, and the known density of the immersion liquid.

Measurement of Melting Point

Differential Scanning Calorimetry (DSC) is a suitable method for determining the melting point of a polymeric material.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

Instrument Setup: The DSC instrument is calibrated using standard reference materials. An empty sealed pan is used as a reference.

-

Thermal Scan: The sample is subjected to a controlled temperature program, for instance, heating from ambient temperature to a point above the expected melting range at a constant rate (e.g., 10 °C/min).

-

Data Analysis: The melting point is identified as the peak temperature of the endothermic transition in the resulting heat flow curve.

Viscosity Measurement

For a high-viscosity liquid or semi-solid, a rotational viscometer is an appropriate instrument for measuring viscosity.

-

Instrument and Spindle Selection: A rotational viscometer equipped with a spindle suitable for the expected viscosity range is selected.

-

Sample Preparation: The sample is placed in a temperature-controlled sample holder to ensure a constant and uniform temperature throughout the measurement.

-

Measurement: The spindle is immersed in the sample and rotated at a series of defined speeds. The instrument measures the torque required to rotate the spindle at each speed.

-

Data Acquisition: The viscosity is calculated by the instrument's software based on the torque, rotational speed, and the geometry of the spindle.

Determination of Refractive Index

An Abbe refractometer can be used to measure the refractive index of a liquid or waxy solid sample.

-

Instrument Calibration: The refractometer is calibrated using a standard material with a known refractive index.

-

Sample Application: A small amount of the sample is applied to the surface of the measuring prism. If the sample is a solid, it may need to be gently heated to a molten state to ensure good contact with the prism.

-

Measurement: The instrument's optics are adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale.

Solubility Assessment

A gravimetric method can be employed to determine the solubility in various solvents.

-

Sample Preparation: A known mass of this compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

Separation: The mixture is then centrifuged or filtered to separate the undissolved solute from the solution.

-

Quantification: The undissolved material is dried and weighed. The amount of dissolved solute is determined by the difference between the initial mass and the undissolved mass. The solubility is then expressed as mass of solute per volume of solvent.

Visualizations

Synthesis of this compound

The synthesis of this compound is a hydrosilylation reaction. This process involves the addition of a silicon-hydride bond across an unsaturated bond, catalyzed by a platinum complex.

References

In-Depth Technical Guide: The Film-Forming Mechanism of Perfluorononylethyl Stearyl Dimethicone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorononylethyl Stearyl Dimethicone is a complex copolymer widely utilized in the cosmetics and pharmaceutical industries as a high-performance film-forming agent.[1][2][3][4] Its unique molecular architecture, a hybrid of a flexible siloxane backbone with both lipophilic stearyl groups and highly inert perfluorononyl chains, imparts a unique combination of properties.[1] This guide delves into the core mechanism of action by which this fluorinated silicone polymer functions as a film-forming agent, providing a comprehensive overview for researchers and formulation scientists. The primary functions of this ingredient in cosmetic formulations are to act as a film former and a skin conditioning agent.[2][4]

Chemical Structure and Physicochemical Properties

This compound is a nonionic fluorosilicone polymer.[1] Its structure is characterized by a dimethylsiloxane backbone to which perfluorononylethyl and stearyl (C18) groups are attached.[1] This hybrid structure is key to its functionality, conferring properties such as hydrophobicity, thermal stability, and potent film-forming capabilities.[1] Typically a liquid or solid at room temperature, it is insoluble in water.[1][3]

The presence of the perfluorinated moiety significantly lowers the surface tension of the polymer, a critical factor in its ability to spread evenly and form a continuous film on a substrate.[1][2] Silicones, in general, are known for their low surface tension and good spreading qualities.[2]

Table 1: Physicochemical Properties of this compound and Related Fluorosilicones

| Property | This compound | Representative Fluorosilicone (FVMQ) | Representative Dimethicone |

| Appearance | Liquid or Solid[3] | - | Clear, colorless liquid |

| Water Solubility | Insoluble[1][3] | - | Insoluble |

| Gas Permeability | Vapor-permeable[1][2] | Poor to Good[5] | High |

| Abrasion Resistance | - | Poor[5] | - |

| Adhesion to Metal | - | Good[5] | - |

| Tensile Strength Range | - | 200 – 1,500 PSI[5] | - |

| Elongation (Range %) | - | 100% – 480%[5] | - |

Mechanism of Action as a Film-Forming Agent

The primary mechanism of action of this compound as a film-forming agent is a physical process driven by its physicochemical properties upon application to a substrate, such as skin or hair.

Spreading and Adhesion

Upon application, the low surface tension of the polymer allows it to spread easily and uniformly across the substrate, creating a continuous, thin film.[1][2] The lipophilic stearyl groups contribute to the adhesion of the polymer to the lipids present on the skin's surface, while the flexible siloxane backbone allows the film to conform to the micro-topography of the substrate without cracking.

Barrier Formation and Properties

Once the film is formed, it acts as a protective barrier.[1] A key characteristic of this barrier is its vapor permeability, which allows the skin to "breathe" by permitting the normal passage of water vapor (transepidermal water loss), while still providing protection against external environmental factors.[1][2] This property is crucial for maintaining skin homeostasis and comfort. The film is also hydrophobic, contributing to water resistance in cosmetic formulations.[1]

Molecular Interactions

The film formation is primarily governed by weak intermolecular forces, such as van der Waals interactions, between the polymer chains and the substrate. There are no known specific signaling pathways or covalent chemical reactions involved in the film-forming process on the skin. The process is a physical self-assembly driven by the evaporation of the carrier solvent in the formulation and the inherent properties of the polymer.

dot

Experimental Protocols for Evaluation

The following are detailed methodologies for key experiments used to characterize the film-forming properties of agents like this compound.

Contact Angle Goniometry

-

Objective: To quantify the wettability of a surface by a liquid, which is indicative of the spreading capability of the film-forming agent.

-

Methodology:

-

A solution of this compound in a volatile solvent is prepared at a concentration representative of a cosmetic formulation.

-

A controlled volume of the solution is dispensed as a droplet onto a standardized substrate (e.g., glass slide, polished polymer, or a skin mimic like Vitro-Skin®).

-

A goniometer captures a high-resolution image of the droplet at the liquid-solid interface.

-

Software analysis of the image measures the contact angle between the droplet and the substrate. A lower contact angle indicates better wettability and spreading.

-

Measurements are taken at initial contact and over time to assess the dynamics of spreading as the solvent evaporates.

-

Transepidermal Water Loss (TEWL) Measurement

-

Objective: To assess the effect of the polymer film on the skin's barrier function and its breathability.

-

Methodology:

-

A baseline TEWL measurement is taken from a defined area on the forearm of a human volunteer using a Tewameter® or similar device.

-

A formulation containing this compound is applied to the test area.

-

TEWL measurements are repeated on the treated area at specified time intervals (e.g., 1, 2, 4, and 8 hours) after application.

-

A control area with no product application is also measured at the same intervals.

-

The percentage change in TEWL from baseline is calculated to determine the occlusivity of the film. A significant decrease in TEWL would indicate an occlusive film, while a minimal change suggests a breathable, non-occlusive film.

-

Film Thickness Measurement

-

Objective: To determine the thickness of the film formed on a substrate.

-

Methodology:

-

A known volume of the formulation is applied to a defined area of a smooth, non-porous substrate (e.g., a silicon wafer or glass slide).

-

The film is allowed to dry completely under controlled temperature and humidity.

-

The thickness of the dried film is measured using a non-contact method such as spectroscopic reflectometry or ellipsometry.

-

For in-vivo estimations, techniques like confocal Raman microscopy can be employed to measure film thickness directly on the skin.

-

dot

Quantitative Data Summary

While specific quantitative data for this compound is proprietary and not widely published, the following table provides representative data for fluorosilicone-based films in cosmetic applications to illustrate expected performance.

Table 2: Representative Performance Data of Fluorosilicone Films in Cosmetics

| Parameter | Test Method | Expected Result for a Fluorosilicone Film |

| Contact Angle on Hydrophobic Surface | Goniometry | > 90° (indicating hydrophobicity) |

| Contact Angle on Skin Mimic | Goniometry | < 90° (indicating good spreading) |

| TEWL Reduction (in-vivo) | Tewameter® | 5-15% (indicating a breathable, non-occlusive film) |

| Film Durability (Wash-off Resistance) | Colorimetry after washing | > 80% color retention |

| Sensory Feel (Trained Panel) | Descriptive Sensory Analysis | High ratings for smoothness, low for tackiness |

Disclaimer: The data in this table is representative of high-performance fluorosilicones used in cosmetics and should not be considered as exact specifications for this compound.

Conclusion

The mechanism of action of this compound as a film-forming agent is a sophisticated yet primarily physical process. Its unique hybrid chemical structure yields a low surface tension polymer that spreads to form a uniform, adherent, and durable film. This film provides a breathable and hydrophobic barrier, making it an invaluable ingredient in long-wearing and skin-protecting cosmetic and pharmaceutical formulations. Further research into the specific quantitative performance of this and similar fluorinated silicones will continue to drive innovation in topical product development.

References

An In-Depth Technical Guide to Perfluorononylethyl Stearyl Dimethicone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorononylethyl stearyl dimethicone is a complex silicone polymer with a unique molecular architecture that imparts desirable properties for applications in advanced drug delivery and cosmetic formulations. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and its role as a functional excipient. A detailed experimental protocol for evaluating its performance in topical formulations through in vitro skin permeation studies is also presented.

Chemical Identity

CAS Number: 882878-48-0[1]

IUPAC Name: dimethyl-[methyl-(methyl-octadecyl-trimethylsilyloxysilyl)oxy-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-nonadecafluoroundecyl)silyl]oxy-trimethylsilyloxysilane[1]

Physicochemical Properties

This compound is a fluorinated silicone polymer.[2] Its hybrid structure, which combines perfluorononylethyl, stearyl (C18), and dimethylsiloxane groups, results in a material that is hydrophobic, thermally stable, and possesses excellent film-forming capabilities.[2] It is insoluble in water and typically presents as a liquid or solid at room temperature.[2]

| Property | Value | Source |

| Molecular Formula | C₃₉H₇₁F₁₉O₄Si₅ | PubChem[1] |

| Molecular Weight | 1105.4 g/mol | PubChem[1] |

| Physical State | Liquid or Solid at Room Temperature | Benchchem[2] |

| Solubility | Insoluble in water | Benchchem[2] |

| XLogP3-AA | 19.9 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 26 | PubChem[1] |

Synthesis

The synthesis of this compound is a multi-step process that involves the preparation of a key intermediate followed by its reaction with a silicone polymer.

Synthesis Workflow

Caption: Synthesis of this compound.

General Synthesis Protocol

The synthesis generally proceeds as follows:

-

Preparation of Perfluorononylethyl Silane: This intermediate is synthesized by reacting perfluorononyl iodide with ethylene in the presence of a suitable catalyst.

-

Reaction with Stearyl Dimethicone: The resulting perfluorononylethyl silane is then reacted with stearyl dimethicone. This reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silane and is catalyzed by a platinum catalyst to yield the final product, this compound.[2]

Role in Drug Development

This compound's principal application in drug development is as a functional excipient in topical and transdermal drug delivery systems. Its film-forming properties create a protective, water-resistant barrier on the skin, which can modulate the release and penetration of active pharmaceutical ingredients (APIs). The low surface tension of this silicone polymer allows for even spreading and the formation of a continuous, vapor-permeable film.[3]

Experimental Protocol: In Vitro Skin Permeation Study

To evaluate the influence of this compound on the dermal penetration of an API, an in vitro permeation study using Franz diffusion cells is a standard method.

Experimental Workflow

Caption: In Vitro Skin Permeation Study Workflow.

Detailed Methodology

-

Formulation Preparation: Prepare two formulations of the API: a control formulation and a test formulation containing a specific concentration of this compound.

-

Skin Preparation: Excise full-thickness skin from a suitable animal model (e.g., porcine ear skin) or use human cadaver skin. Remove any subcutaneous fat and hair.

-

Franz Diffusion Cell Setup: Mount the prepared skin section between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment. The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer if needed) and maintained at 32°C to mimic skin surface temperature. The receptor fluid should be continuously stirred.

-

Dosing: Apply a finite dose of the control or test formulation to the skin surface in the donor compartment.

-

Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor fluid and replace it with an equal volume of fresh, pre-warmed receptor fluid.

-

Sample Analysis: Analyze the withdrawn samples for the concentration of the API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Calculate the cumulative amount of API permeated per unit area over time. The steady-state flux (Jss) is determined from the slope of the linear portion of the cumulative amount versus time curve. The permeability coefficient (Kp) can then be calculated by dividing the flux by the initial concentration of the API in the donor formulation.

Conclusion

This compound is a specialized silicone polymer with distinct physicochemical properties that make it a valuable component in the formulation of topical and transdermal drug delivery systems. Its ability to form a stable, water-resistant, and breathable film on the skin can be leveraged to control the delivery of therapeutic agents. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of its performance and utility in pharmaceutical research and development.

References

The Environmental Profile of Fluorinated Silicones: A Technical Guide to Persistence and Bioaccumulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the environmental persistence and bioaccumulation potential of fluorinated silicones. As materials valued for their unique properties, including high thermal stability and chemical resistance, their environmental fate is a critical consideration for sustainable development and regulatory compliance. This document synthesizes available data, outlines key experimental protocols for their assessment, and visualizes important concepts to support informed decision-making in research and development.

Environmental Persistence of Fluorinated Silicones

The environmental persistence of a substance refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. For fluorinated silicones, the primary degradation pathways considered are hydrolysis and biodegradation.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For silicones, this involves the cleavage of the siloxane (Si-O-Si) backbone. The rate of hydrolysis is significantly influenced by pH and the molecular structure of the silicone.

Table 1: Hydrolysis Half-Lives of Cyclic Fluorinated Methylsiloxanes

| Compound | pH | Half-Life (hours) |

| D3F | 5.2 | 154 |

| 6.4 | 126 | |

| 7.2 | 108 | |

| 8.3 | 92.4 | |

| 9.2 | 80.6 | |

| D4F | 5.2 | 533 |

| 6.4 | 446 | |

| 7.2 | 385 | |

| 8.3 | 321 | |

| 9.2 | 267 | |

| Data from Zhi et al., 2018.[1] |

These findings suggest that under environmentally relevant pH conditions, these cyclic fluorinated silicones can undergo hydrolysis, with faster degradation occurring under more alkaline conditions. The hydrolysis of the siloxane backbone is a critical first step in the environmental degradation of these compounds.[2]

Biodegradation

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. For silicones, biodegradation of the intact polymer is generally slow. The primary mechanism for the ultimate degradation of silicones in the environment is the biodegradation of their hydrolysis products, such as silanols. These smaller, more water-soluble molecules are more amenable to microbial degradation, which can ultimately lead to the formation of silica, carbon dioxide, and water.

Specific quantitative data on the biodegradation rates of a wide range of fluorinated silicones is limited in publicly available scientific literature. However, the general degradation pathway for silicones is understood to involve initial abiotic hydrolysis followed by biotic degradation of the resulting silanols.

Bioaccumulation Potential of Fluorinated Silicones

Bioaccumulation is the gradual accumulation of substances, such as pesticides or other chemicals, in an organism. It occurs when an organism absorbs a substance at a rate faster than that at which the substance is lost by catabolism and excretion. The potential for a chemical to bioaccumulate is often assessed using the bioconcentration factor (BCF) and the bioaccumulation factor (BAF). A BCF greater than 2,000, or in some regulations 5,000, is often considered indicative of a bioaccumulative substance.[3]

Bioconcentration and Bioaccumulation Factors

Table 2 presents BAF and BCF data for some commonly studied siloxanes.

Table 2: Bioaccumulation Data for Select Siloxanes

| Compound | Organism | Parameter | Value (L/kg) | Reference |

| Octamethylcyclotetrasiloxane (D4) | Crucian Carp (B13450389) | BAF | 5900 ± 3500 | [4] |

| Octamethylcyclotetrasiloxane (D4) | Fathead Minnow | BCF | 12,400 | [5] |

| Decamethylcyclopentasiloxane (D5) | Crucian Carp | BAF | 1700 ± 1100 | [4] |

| Dodecamethylcyclohexasiloxane (D6) | Rainbow Trout | BMF | 0.06 | [6] |

| Octamethyltrisiloxane (L3) | Rainbow Trout | BCF | 2787 - 3085 | [7] |

| Decamethyltetrasiloxane (L4) | Rainbow Trout | BCF | 2689 - 4227 | [7] |

| Dodecamethylpentasiloxane (L5) | Rainbow Trout | BCF | 1705 - 3831 | [7] |

Note: BMF (Biomagnification Factor) is a measure of bioaccumulation via dietary uptake.

The data indicates that some siloxanes, such as D4, have a high potential for bioaccumulation, exceeding regulatory thresholds. The bioaccumulation potential of fluorinated silicones will depend on their specific structure, molecular weight, and other physicochemical properties.

Experimental Protocols for Assessing Persistence and Bioaccumulation

The Organisation for Economic Co-operation and Development (OECD) has established a set of internationally recognized guidelines for the testing of chemicals. These guidelines provide a framework for assessing the environmental fate and effects of substances like fluorinated silicones.

Hydrolysis Testing (OECD 111)

This guideline is used to determine the rate of abiotic hydrolysis of a chemical as a function of pH.[5][8][9][10]

-

Principle: The test substance is dissolved in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9).

-

Procedure: The solutions are incubated in the dark at a constant temperature. Samples are taken at various time intervals and analyzed for the concentration of the parent substance and any major hydrolysis products.

-

Endpoint: The hydrolysis rate constant and the half-life of the substance at each pH are calculated.

Biodegradability Testing (OECD 301 & 310)

These guidelines are used to assess the ready biodegradability of a chemical by aerobic microorganisms.

-

Principle: The test substance is incubated with a microbial inoculum (e.g., activated sludge) in a mineral medium.

-

Procedure: Biodegradation is monitored by measuring parameters such as dissolved organic carbon (DOC) removal, CO2 evolution, or oxygen consumption over a 28-day period.[11]

-

Endpoint: A substance is considered readily biodegradable if it meets certain pass levels (e.g., >60% of theoretical CO2 production) within a 10-day window.

Transformation in Aquatic Sediment Systems (OECD 308)

This guideline is used to assess the transformation and degradation of a chemical in water-sediment systems under aerobic and anaerobic conditions.[11][12][13][14][15]

-

Principle: The radiolabeled test substance is added to natural water-sediment systems.

-

Procedure: The systems are incubated in the dark at a constant temperature. At various time intervals, the water and sediment phases are analyzed for the parent substance and its transformation products.

-

Endpoint: The rate of transformation, the degradation pathway, and the distribution of the substance between water and sediment are determined. Half-lives (DT50) in the total system, water, and sediment are calculated.

Bioaccumulation in Fish (OECD 305)

This guideline is used to determine the bioconcentration and biomagnification potential of a chemical in fish.[2][16][17][18]

-

Principle: Fish are exposed to the test substance either through the water (for BCF) or through their diet (for BMF).

-

Procedure: The test consists of an uptake phase (typically 28 days) followed by a depuration phase where the fish are transferred to a clean environment. The concentration of the test substance in the fish tissue is measured over time.

-

Endpoint: The bioconcentration factor (BCF) or biomagnification factor (BMF) is calculated from the uptake and depuration rate constants or from the steady-state concentrations.

Analytical Methods

Accurate determination of fluorinated silicones in environmental and biological matrices is crucial for these studies. The choice of analytical method depends on the specific compound and the matrix.

-

Sample Preparation: Extraction techniques such as solid-phase extraction (SPE) are often employed to isolate and concentrate the analytes from the sample matrix.[19][20]

-

Instrumentation:

Logical Framework for Environmental Assessment

The environmental persistence and bioaccumulation potential of a fluorinated silicone are not intrinsic properties but are influenced by its chemical structure and the environmental conditions. The following diagram illustrates the logical relationships between these factors.

Conclusion and Knowledge Gaps

The available data suggests that fluorinated silicones can undergo hydrolysis, a key step in their environmental degradation. The rate of this process is dependent on environmental conditions such as pH. While the siloxane backbone is common to non-fluorinated silicones, some of which have been shown to bioaccumulate, the influence of fluorination on the bioaccumulation potential of a broader range of silicone polymers requires further investigation.

A significant knowledge gap exists regarding the quantitative environmental persistence and bioaccumulation potential of a wide variety of fluorinated silicone structures. To ensure a comprehensive understanding of their environmental profile, further research is needed to:

-

Generate robust data on the hydrolysis and biodegradation rates for a broader range of fluorinated silicones.

-

Conduct bioaccumulation studies (OECD 305) to determine the BCF and BAF for key fluorinated silicone compounds.

-

Investigate the environmental fate of any major degradation products.

By employing standardized testing protocols and advanced analytical techniques, researchers and industry can work towards filling these data gaps, thereby ensuring the responsible development and use of these high-performance materials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. pfascentral.org [pfascentral.org]

- 4. Assessment bioaccumulation factor (BAF) of methyl siloxanes in crucian carp (Carassius auratus) around a siloxane production factory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 6. silicones.eu [silicones.eu]

- 7. Bioaccumulation of Linear Siloxanes in Fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 11. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems | ibacon GmbH [ibacon.com]

- 12. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems - Situ Biosciences [situbiosciences.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. criver.com [criver.com]

- 16. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 20. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

Perfluorononylethyl Stearyl Dimethicone: A Technical Guide to a Per- and Polyfluoroalkyl Substance (PFAS) of Concern

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorononylethyl stearyl dimethicone is a complex polymer that belongs to the broad class of per- and polyfluoroalkyl substances (PFAS). It is a fluorinated silicone polymer, characterized by a hybrid structure that combines perfluorononylethyl, stearyl (C18), and dimethylsiloxane groups.[1] This unique chemical makeup confers desirable properties such as hydrophobicity, thermal stability, and the ability to form a continuous film, leading to its use in various consumer products, particularly cosmetics.[1][2]

As a member of the PFAS family, this compound is under increasing scrutiny due to the well-documented persistence, bioaccumulation, and potential toxicity of many PFAS compounds.[3] This guide provides a comprehensive technical overview of this compound, summarizing its chemical and physical properties, synthesis, analytical methodologies, toxicological profile, environmental fate, and regulatory status. It is intended to serve as a resource for researchers and professionals in drug development and related scientific fields who may encounter this substance in their work.

Chemical and Physical Properties

This compound is a nonionic fluorosilicone.[1] It is typically a liquid or solid at room temperature and is insoluble in water.[1][4] The combination of a long-chain perfluorinated alkyl group, a fatty stearyl group, and a flexible siloxane backbone gives this polymer its characteristic properties, including its ability to act as a film-former and skin-conditioning agent.[2]

| Property | Value | Source |

| Molecular Formula | C39H71F19O4Si5 | [5][6] |

| Molecular Weight | 1105.4 g/mol | [5] |

| Appearance | Liquid or solid | [4] |

| Water Solubility | Insoluble | [1][4] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Rotatable Bond Count | 36 | [5] |

| Topological Polar Surface Area | 36.9 Ų | [5] |

| Heavy Atom Count | 67 | [5] |

| CAS Number | 882878-48-0 | [5][6] |

Synthesis and Industrial Production

The synthesis of this compound generally involves a hydrosilylation reaction. In this process, a perfluorononylethyl silane (B1218182) is reacted with a stearyl dimethicone in the presence of a platinum catalyst.[1] The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the silane. Industrial-scale production follows similar synthetic routes, adapted for larger batch sizes and optimized for yield and purity.

Below is a conceptual workflow for the synthesis of this compound.

Analytical Methodologies for Detection and Quantification

The detection and quantification of this compound, particularly at trace levels in complex matrices such as cosmetics or environmental samples, present analytical challenges due to its polymeric nature and the presence of a fluorinated moiety. While specific, validated protocols for this exact compound are not widely published, established methods for the analysis of PFAS and silicone polymers can be adapted.

4.1. Sample Preparation

A crucial first step in the analysis is the extraction of the analyte from the sample matrix. For solid samples like cosmetics, this may involve solvent extraction, followed by cleanup to remove interfering substances.

4.2. Instrumental Analysis

Several advanced analytical techniques can be employed for the identification and quantification of fluorinated silicone polymers:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for the analysis of a wide range of PFAS. After appropriate sample preparation, the extract is injected into an LC system for separation, followed by detection using a tandem mass spectrometer.

-

Gas Chromatography-Mass Spectrometry (GC-MS) with Pyrolysis: Pyrolysis-GC-MS can be used to characterize polymers. The sample is heated to a high temperature in an inert atmosphere, causing it to break down into smaller, volatile fragments that are then separated and identified by GC-MS. This can provide a "fingerprint" of the original polymer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR could potentially be used to characterize the structure of this compound, particularly for confirming the presence of both the fluorinated and the silicone moieties.

Below is a generalized workflow for the analysis of this compound in a cosmetic sample.

Toxicological Profile and Potential Signaling Pathways

Specific toxicological studies on this compound are limited in the public literature. However, its classification as a PFAS raises concerns based on the known toxicological profiles of other well-studied long-chain PFAS. These concerns include potential reproductive and developmental toxicity, immunotoxicity, and carcinogenicity.[3]

Many of the toxicological effects of PFAS are thought to be mediated through their interaction with nuclear receptors, which are transcription factors that regulate gene expression involved in a wide range of physiological processes.

5.1. Peroxisome Proliferator-Activated Receptors (PPARs)

Several PFAS have been shown to activate PPARs, particularly PPARα. Activation of PPARα can lead to alterations in lipid metabolism and has been associated with liver toxicity in animal studies.

5.2. Estrogen Receptor (ER)

Some PFAS have been found to exhibit estrogenic activity by binding to the estrogen receptor. This can potentially disrupt the endocrine system and lead to adverse reproductive and developmental effects.

5.3. Thyroid Hormone Signaling

PFAS have been shown to interfere with thyroid hormone signaling, which is crucial for normal development and metabolism.[7][8][9][10] The mechanisms of disruption are complex and can involve multiple points in the thyroid hormone pathway.[8]

Environmental Fate and Degradation

A significant concern with this compound is its persistence in the environment. As a PFAS, the perfluorononylethyl moiety is highly resistant to degradation. There is evidence to suggest that long-chain fluorinated polymers like this can degrade to form other persistent and toxic PFAS, such as perfluorooctanoic acid (PFOA) and other long-chain perfluorocarboxylic acids. The dimethicone portion of the molecule, however, is expected to ultimately degrade into inorganic constituents such as carbon dioxide, silicic acid, and water.

Regulatory Status and Concerns

Due to its classification as a PFAS and its potential to degrade into harmful substances, this compound is facing increasing regulatory pressure. It has been identified as a substance of concern and is subject to restrictions or bans in some jurisdictions and by certain retailers. For example, it is considered a banned substance in the UK due to its degradation to PFOA-related compounds. These regulatory actions reflect a growing trend to manage PFAS as a class of chemicals and to limit their use in consumer products to minimize environmental and human exposure.

Conclusion and Knowledge Gaps

This compound is a complex fluorinated silicone polymer with properties that have led to its use in consumer products. However, its identity as a PFAS raises significant concerns regarding its environmental persistence and potential for long-term adverse health effects. While general information on similar compounds provides some insight, there are considerable knowledge gaps specifically for this compound.

Key areas requiring further research include:

-

Comprehensive Toxicological Profiling: In-depth studies are needed to understand the specific biological activity and potential toxicity of this compound.

-

Experimentally Determined Physicochemical Properties: Measured data are required to accurately model its environmental fate and transport.

-

Development of Validated Analytical Methods: Specific and sensitive analytical protocols are necessary for accurate monitoring in various matrices.

-

Environmental Degradation Studies: Detailed studies are needed to fully elucidate its degradation pathways and the formation of other PFAS.

Addressing these knowledge gaps is crucial for a thorough risk assessment and for informing future regulatory decisions regarding the use of this compound and other fluorinated polymers.

References

- 1. This compound | 882878-48-0 | Benchchem [benchchem.com]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. ewg.org [ewg.org]

- 4. This compound - Surfactant - 表面活性剂百科 [surfactant.top]

- 5. This compound | C39H71F19O4Si5 | CID 121235922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. www2.mst.dk [www2.mst.dk]

- 7. PFAS - Wikipedia [en.wikipedia.org]

- 8. Thyroid Disrupting Effects of Old and New Generation PFAS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. pubs.acs.org [pubs.acs.org]

Thermal Stability and Decomposition of Perfluorononylethyl Stearyl Dimethicone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorononylethyl Stearyl Dimethicone is a complex copolymer that incorporates a polysiloxane backbone modified with both lipophilic stearyl chains and fluorinated perfluorononylethyl groups. This unique structure imparts desirable properties such as hydrophobicity, film-forming capabilities, and enhanced stability, making it a valuable ingredient in various industrial and cosmetic applications.[1] Understanding the thermal stability and decomposition profile of this polymer is critical for ensuring its safe handling, predicting its performance at elevated temperatures, and assessing its environmental fate.

This technical guide provides an in-depth overview of the expected thermal behavior of this compound, drawing upon data from analogous fluorinated and alkyl-modified silicone polymers. It outlines standard experimental protocols for thermal analysis and presents a putative decomposition pathway.

Thermal Analysis Data (Representative for Analogous Fluoroalkyl Dimethicone Copolymers)

The following table summarizes typical thermal decomposition data obtained from Thermogravimetric Analysis (TGA) for fluoroalkyl-substituted dimethicone copolymers. These values provide an estimate of the temperature ranges at which significant degradation of this compound is expected to occur.

| Thermal Property | Temperature (°C) | Atmosphere | Comments |

| Onset of Decomposition (Tonset) | 350 - 450 | Inert (N2) | The temperature at which significant weight loss begins. The presence of fluoroalkyl groups generally enhances thermal stability compared to standard polydimethylsiloxane (B3030410) (PDMS). |

| Temperature of Maximum Decomposition Rate (Tmax) | 450 - 550 | Inert (N2) | The temperature at which the rate of weight loss is highest, often associated with the primary degradation of the polymer backbone. |

| 50% Weight Loss (T50%) | 500 - 600 | Inert (N2) | The temperature at which 50% of the initial sample mass has been lost. |

| Residue at 800°C | 5 - 20% | Inert (N2) | The remaining char yield, which can be influenced by the specific structure and additives. |

| Onset of Decomposition (Tonset) | 300 - 400 | Oxidative (Air) | Decomposition typically initiates at a lower temperature in the presence of oxygen. |

| Temperature of Maximum Decomposition Rate (Tmax) | 400 - 500 | Oxidative (Air) | The primary degradation peak is often broader and occurs at a lower temperature in air. |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the thermal stability and decomposition of polymers like this compound are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and compositional information by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.

Instrumentation: A thermogravimetric analyzer coupled with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) is recommended for evolved gas analysis.[2]

Procedure:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a ceramic or platinum crucible.

-

Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., synthetic air) at a constant flow rate (e.g., 50-100 mL/min).

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10-20°C/min).

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature. If using a hyphenated technique, the evolved gases are simultaneously analyzed by MS or FTIR.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and residual mass. The derivative of the TGA curve (DTG curve) is used to identify distinct decomposition steps. Evolved gas analysis helps in identifying the decomposition products.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature. This can provide information on melting points, glass transitions, and crystallization behavior.

Instrumentation: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.[1]

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen).

-

Thermal Program: The sample and reference are subjected to a controlled temperature program, which typically includes a heating, cooling, and a second heating cycle (e.g., from -50°C to 250°C at 10°C/min).

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic and exothermic peaks, which correspond to thermal events such as melting, crystallization, and glass transitions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the thermal decomposition products of a polymer by pyrolyzing the sample at a specific temperature and separating and identifying the resulting fragments.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.

Procedure:

-

Sample Preparation: A very small amount of the polymer (micrograms to milligrams) is placed in a pyrolysis tube or on a filament.

-

Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 600-800°C) in an inert atmosphere (helium). This causes the polymer to break down into smaller, volatile fragments.

-

Chromatographic Separation: The pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometric Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a "fingerprint" for each component, allowing for their identification.[3]

-

Data Analysis: The chromatogram shows the separated pyrolysis products, and the mass spectrum of each peak is compared to a library of known compounds for identification.

Decomposition Pathway and Visualization

The thermal decomposition of this compound is expected to be a complex process involving multiple competing reactions. The following diagram illustrates a plausible decomposition pathway based on the known degradation mechanisms of its constituent parts.

Caption: Plausible thermal decomposition pathway of this compound.

The proposed decomposition mechanism involves:

-

Initial Bond Scission: At elevated temperatures, the weaker bonds within the polymer structure, such as the C-C bonds in the stearyl chain and the Si-C bonds linking the organic groups to the siloxane backbone, are likely to cleave first.

-

Depolymerization of the Siloxane Backbone: The polysiloxane backbone can undergo rearrangement reactions, leading to the formation of volatile cyclic siloxanes (e.g., D3, D4, D5). This is a common degradation pathway for silicone polymers.

-

Elimination of Side Chains: The perfluorononylethyl and stearyl side chains can be eliminated as volatile alkanes, alkenes, and fluorocarbons.

-

Oxidation: In the presence of air, the organic fragments will undergo oxidation to produce carbon dioxide and water.

-

Char Formation: At very high temperatures, a stable silica (SiO₂) and carbonaceous char residue is expected to form.

The following diagram illustrates a typical workflow for the thermal analysis of such a polymer.

Caption: Experimental workflow for the thermal analysis of this compound.

Conclusion

While specific thermal analysis data for this compound is not publicly available, a comprehensive understanding of its thermal stability and decomposition behavior can be inferred from the analysis of analogous fluoroalkyl and stearyl-modified silicone polymers. It is anticipated that this copolymer exhibits high thermal stability, with decomposition initiating at temperatures above 350°C in an inert atmosphere. The degradation process is complex, involving side-chain elimination, siloxane backbone rearrangement to form cyclic species, and, in the presence of oxygen, oxidation to gaseous products and formation of a silica-based residue. For precise characterization, it is imperative to conduct empirical thermal analysis using the detailed protocols outlined in this guide. Such studies are essential for the safe and effective application of this polymer in research, development, and manufacturing.

References

"Perfluorononylethyl Stearyl Dimethicone" regulatory status under REACH and other frameworks

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regulatory status, toxicological profile, and environmental considerations for Perfluorononylethyl Stearyl Dimethicone (CAS No. 882878-48-0). This document is intended to inform researchers, scientists, and professionals in the drug development and cosmetic industries about the current understanding and regulatory landscape surrounding this substance.

Introduction

This compound is a silicone polymer that belongs to the broad class of per- and polyfluoroalkyl substances (PFAS).[1][2] Its unique chemical structure, combining a dimethicone backbone with perfluoroalkyl and stearyl groups, imparts desirable properties such as film-forming, water resistance, and enhanced spreadability.[1] Consequently, it has found use as a skin-conditioning agent in various cosmetic products.[3][4] However, its classification as a PFAS has brought it under intense regulatory scrutiny due to concerns about the persistence, bioaccumulation, and potential toxicity associated with this class of chemicals.

Regulatory Status

The regulatory landscape for this compound is rapidly evolving, driven by a global effort to manage the risks associated with PFAS.

European Union: REACH and POPs Regulations

Under the European Union's comprehensive chemical regulations, this compound is subject to significant restrictions. A recent pilot project conducted by the European Chemicals Agency (ECHA) between November 2023 and April 2024 identified this compound in cosmetic products, noting that the substance is restricted under both the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Regulation and the Persistent Organic Pollutants (POPs) Regulation.[5]

The substance's restriction stems from its characteristics as a persistent, bioaccumulative, and toxic (PBT) substance, or a very persistent and very bioaccumulative (vPvB) substance.[5] A critical concern is its potential to degrade into perfluorooctanoic acid (PFOA), a well-studied PFAS with known reproductive toxicity and suspected carcinogenic properties.[5] The presence of such restricted substances in consumer products is a compliance issue, and enforcement actions are being taken to remove non-compliant products from the market.[5]

Other Regulatory Frameworks

While specific regulations for this compound are most clearly defined in the EU, other jurisdictions are also increasing their oversight of PFAS as a class. In the United States, for example, there is growing federal and state-level legislation to restrict the use of PFAS in consumer products, including cosmetics. Organizations such as the Environmental Working Group (EWG) have highlighted concerns about PFAS in personal care products, including potential links to cancer, endocrine disruption, and reproductive harm.[6]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 882878-48-0 | [7] |

| Molecular Formula | C39H71F19O4Si5 | [8] |

| Molecular Weight | 1105.4 g/mol | [8] |

| Physical State | Liquid or solid at room temperature | [7] |

| Solubility in Water | Insoluble | [7][9] |

| Stability | Stable under normal conditions | [9] |

Note: The table summarizes available data. A full experimental characterization of the substance's properties is not publicly available.

Toxicological Profile

Specific toxicological data for this compound is limited. Much of the concern is extrapolated from the known hazards of PFAS as a class and its degradation product, PFOA.

| Endpoint | Result/Concern | Source/Comment |

| Acute Oral Toxicity | Not determined for this specific substance. | For Dimethicone, the acute oral LD50 in rats is >2000 mg/kg bw.[10][11] |

| Acute Dermal Toxicity | Not determined for this specific substance. | For Dimethicone, the acute dermal LD50 in rabbits is >2000 mg/kg bw.[10][11] |

| Skin Irritation/Corrosion | Expected to have low irritation potential based on general properties of dimethicones. | A safety data sheet for a related stearyl dimethicone product indicates it is not classified for skin irritation.[10] |

| Eye Irritation/Corrosion | Expected to have low irritation potential. | A safety data sheet for a related stearyl dimethicone product indicates it is not classified for eye irritation.[10] |

| Sensitization | Data not available. | |

| Repeated Dose Toxicity | Not determined for this specific substance. | PFOA is associated with liver and kidney toxicity.[12] |

| Genotoxicity | Not determined for this specific substance. | Dimethicone was negative in genotoxicity assays.[9] |

| Carcinogenicity | Not determined for this specific substance. | PFOA is a suspected carcinogen.[5] |

| Reproductive Toxicity | Not determined for this specific substance. | PFOA is a known reproductive toxicant.[5] |

| Endocrine Disruption | High concern due to its PFAS nature. | PFAS are known endocrine disruptors, potentially affecting estrogen, androgen, and thyroid hormone pathways.[12][13] |

Disclaimer: This table is based on data for related substances and general knowledge of PFAS. The toxicological profile of this compound has not been fully elucidated through specific studies.

Environmental Fate and Ecotoxicity

The environmental behavior of this compound is a significant concern due to the persistence of the perfluoroalkyl moiety.

| Endpoint | Result/Concern | Source/Comment |

| Persistence | Expected to be highly persistent in the environment. | The carbon-fluorine bond is extremely strong, making PFAS resistant to degradation.[14] |

| Bioaccumulation | High potential for bioaccumulation. | PFAS, particularly long-chain ones, are known to accumulate in living organisms.[6] |

| Mobility | Expected to be immobile in soil due to its silicone structure, but degradation products may be mobile. | The dimethicone portion suggests low water solubility and mobility, but PFOA is mobile in water. |

| Aquatic Toxicity | Data not available for this specific substance. | Some cyclic siloxanes have been shown to be toxic to aquatic life.[6][15] |

Note: The environmental fate and ecotoxicity of this compound require further investigation through specific experimental studies.

Experimental Protocols

Detailed experimental protocols for the safety and environmental assessment of this compound are not publicly available. However, standardized testing methods, such as those established by the Organisation for Economic Co-operation and Development (OECD), would be applicable.[16][17] These guidelines provide a framework for evaluating the physicochemical properties, toxicity, and environmental fate of chemical substances.

Workflow for Physicochemical and Toxicological Assessment

Caption: Standard OECD testing workflow for chemical safety assessment.

Signaling Pathways and Mechanisms of Toxicity

While the specific molecular mechanisms of this compound are not well-defined, the endocrine-disrupting potential of its degradation product, PFOA, and other PFAS has been studied. PFAS can interfere with multiple signaling pathways, primarily through interactions with nuclear receptors.

Potential Endocrine Disruption Pathways by PFAS

Caption: Potential mechanisms of endocrine disruption by PFAS.

PFAS like PFOA can act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are involved in lipid metabolism.[18] They can also interact with estrogen and androgen receptors, potentially leading to hormonal imbalances and reproductive and developmental issues.[1][14]

Conclusion

This compound is a substance of significant regulatory concern due to its classification as a PFAS. Its use in cosmetics is restricted in the European Union under both REACH and POPs regulations, primarily due to its persistence, potential for bioaccumulation, and the toxicity of its degradation products. While specific toxicological and ecotoxicological data for this compound are scarce, the known hazards of the broader PFAS class warrant a precautionary approach. For researchers and developers, it is crucial to be aware of the evolving regulatory landscape and to consider safer, more sustainable alternatives in product formulation. Further research is needed to fully characterize the human health and environmental risks of this compound.

References

- 1. Disruption of Androgen Receptor Signaling in Males by Environmental Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Per- and Polyfluoroalkyl Substances (PFAS) Enhance Cholesterol Accumulation and Dysregulate Inflammatory Responses in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. specialchem.com [specialchem.com]

- 5. Endocrine disrupting properties of perfluorooctanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Dirty Dozen: Siloxanes - David Suzuki Foundation [davidsuzuki.org]

- 7. This compound | 882878-48-0 | Benchchem [benchchem.com]

- 8. scilit.com [scilit.com]

- 9. This compound - Surfactant - 表面活性剂百科 [surfactant.top]

- 10. siltech.com [siltech.com]

- 11. This compound [thegoodscentscompany.com]

- 12. This compound | C39H71F19O4Si5 | CID 121235922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. madesafe.org [madesafe.org]

- 14. Disruption of androgen receptor signaling in males by environmental chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nilu.com [nilu.com]

- 16. Endocrine Disruptors Acting on Estrogen and Androgen Pathways Cause Reproductive Disorders through Multiple Mechanisms: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. www2.mst.dk [www2.mst.dk]

- 18. PPARα-independent transcriptional targets of perfluoroalkyl acids revealed by transcript profiling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Characterization of Perfluorononylethyl Stearyl Dimethicone: A Guide to Analytical Methods and Protocols

For Researchers, Scientists, and Drug Development Professionals